molecular formula C15H13NO5S B13449350 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid

3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid

Cat. No.: B13449350
M. Wt: 319.3 g/mol
InChI Key: JHRNSSLCEKQNNW-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid is a complex organic compound with the molecular formula C15H13NO5S. It is characterized by the presence of a benzoxazine ring fused with a sulfonyl group and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Lewis acid-catalyzed ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . This method provides excellent enantio- and diastereospecificity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or sulfoxides, while substitution reactions could introduce various functional groups onto the benzoxazine ring or benzoic acid moiety .

Scientific Research Applications

3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazine ring can interact with active sites, while the sulfonyl and benzoic acid groups can form hydrogen bonds or ionic interactions, stabilizing the compound within the target site. This can lead to inhibition or activation of the target, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid is unique due to the combination of the benzoxazine ring, sulfonyl group, and benzoic acid moiety. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)benzoic acid

InChI

InChI=1S/C15H13NO5S/c17-15(18)11-4-3-5-12(10-11)22(19,20)16-8-9-21-14-7-2-1-6-13(14)16/h1-7,10H,8-9H2,(H,17,18)

InChI Key

JHRNSSLCEKQNNW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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